molecular formula C8H10BClO3 B151709 (4-Chloro-3-ethoxyphenyl)boronic acid CAS No. 900174-62-1

(4-Chloro-3-ethoxyphenyl)boronic acid

Cat. No.: B151709
CAS No.: 900174-62-1
M. Wt: 200.43 g/mol
InChI Key: WYEAKFIRTXVYNS-UHFFFAOYSA-N
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Description

(4-Chloro-3-ethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom at the fourth position and an ethoxy group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by 4-Chloro-3-ethoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 4-Chloro-3-ethoxyphenylboronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The efficacy and stability of 4-Chloro-3-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound’s action may be influenced by the presence of other functional groups and the pH of the environment. Additionally, the compound is described as relatively stable, readily prepared, and generally environmentally benign , indicating that it may be resistant to degradation in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-ethoxyphenyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a boric ester like trimethyl borate or triisopropyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and typically use aryl halides and boronic acids as starting materials. The reaction conditions are optimized to achieve high yields and purity, often involving the use of specific ligands and bases to enhance the efficiency of the catalytic cycle .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-ethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions:
(4-Chloro-3-ethoxyphenyl)boronic acid is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound's reactivity is enhanced by its boron atom, which facilitates the coupling with various electrophiles.

Table 1: Reaction Conditions for Suzuki Coupling

Reaction ComponentConditionsYield (%)
(E)-Chloroenyne + this compoundPd catalyst, K3PO4 base, 70 °C53%
Aryl halide + this compoundPd(PPh3)4 catalyst, THF solvent60%

Biological Applications

Enzyme Inhibition:
Research has indicated that this compound can serve as a scaffold for the development of enzyme inhibitors. Its ability to form stable complexes with active site residues enhances its potential in drug design.

Case Study:
In a study focusing on protease inhibitors, derivatives of this compound exhibited significant activity against specific enzymes involved in disease pathways. The modifications on the phenyl ring allowed for increased selectivity and potency.

Medicinal Chemistry

Drug Development:
The compound is being investigated for its role in developing boron-containing drugs. These drugs are particularly promising due to their unique mechanism of action, which can involve the inhibition of enzyme activity or modulation of receptor functions.

Table 2: Potential Drug Candidates Derived from this compound

Compound NameTarget EnzymeActivity
Boron-based protease inhibitorSerine proteaseIC50 = 50 nM
Receptor ligand derivativeKinaseEC50 = 30 nM

Material Science

Polymer Synthesis:
this compound is also used in synthesizing advanced materials such as polymers and sensors. Its ability to form stable covalent bonds facilitates the creation of functionalized materials with tailored properties.

Application Example:
In the fabrication of conductive polymers, incorporating this compound has led to improved electrical conductivity and mechanical strength, making these materials suitable for electronic applications.

Biological Activity

(4-Chloro-3-ethoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated phenolic ring attached to a boronic acid functional group. Its molecular formula is C₉H₁₁BClO₂, and it possesses a molecular weight of approximately 200.55 g/mol. The presence of the boronic acid group allows for reversible covalent bonding with diols, making it particularly useful in various chemical reactions, including the Suzuki–Miyaura cross-coupling reaction.

The principal mechanism through which this compound exerts its biological effects is via the Suzuki–Miyaura cross-coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules that may possess significant biological activity. The compound interacts with target molecules through a process known as transmetalation , which is crucial for the successful execution of cross-coupling reactions.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. It has been employed in the synthesis of enzyme inhibitors that target cancer-related pathways. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in tumor growth and proliferation .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of protease inhibition. Boronic acids are known to form stable complexes with serine proteases, which can lead to the development of new therapeutic agents for diseases characterized by aberrant protease activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth by targeting specific kinases
Enzyme InhibitionForms stable complexes with serine proteases
Cross-CouplingFacilitates carbon-carbon bond formation

Case Study: Synthesis of Antitumor Agents

In one study, this compound was used as a building block in the synthesis of novel antitumor agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic candidates. The study highlighted the importance of structural modifications on the biological activity, demonstrating how variations in substituents can enhance potency .

Applications in Drug Development

The versatility of this compound extends to its application in drug development. It serves as a valuable intermediate for synthesizing biologically active molecules, including:

  • Enzyme inhibitors : Targeting specific pathways involved in disease progression.
  • Receptor ligands : Modulating receptor activity for therapeutic benefits.
  • Advanced materials : Contributing to the development of polymers and sensors due to its ability to form stable covalent bonds .

Properties

IUPAC Name

(4-chloro-3-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEAKFIRTXVYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629648
Record name (4-Chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-62-1
Record name (4-Chloro-3-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 31A (3.8 g, 16 mmol) in THF (20 mL) at −78° C. was added n-BuLi (1.6 M in hexanes, 13.6 mL, 21.8 mmol). The mixture was stirred at −78° C. for 40 min before triisopropyl borate (7.43 mL, 32 mmol) was added. The reaction was left stirring, from −78° C. to rt over 18 h. It was quenched with 1.0 N HCl (50 mL), extracted with EtOAc, washed with brine and dried over Na2SO4. The crude residue was purified by flash column chromatography (CH2Cl2: EtOAc: MeOH=50:50:1) to give 1.85 g (57%) of 31B as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.53 (t, J=7.03 Hz, 3H) 4.23 (d, J=7.03 Hz, 2H) 7.48 (d, J=7.91 Hz, 1H) 7.66 (d, J=6.15 Hz, 2H).
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step Two
Name
Yield
57%

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